UDP-N-acetyl-D-galactosamine

説明

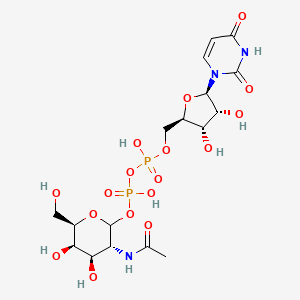

A nucleoside diphosphate sugar which serves as a source of N-acetylgalactosamine for glycoproteins, sulfatides and cerebrosides.

Structure

3D Structure

特性

分子式 |

C17H27N3O17P2 |

|---|---|

分子量 |

607.4 g/mol |

IUPAC名 |

[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11+,12-,13-,14-,15-,16?/m1/s1 |

InChIキー |

LFTYTUAZOPRMMI-LDDHHVEYSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

異性体SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

正規SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

同義語 |

Acetylgalactosamine, UDP Diphosphate N-Acetylgalactosamine, Uridine N-Acetylgalactosamine, Uridine Diphosphate UDP Acetylgalactosamine Uridine Diphosphate N Acetylgalactosamine Uridine Diphosphate N-Acetylgalactosamine |

製品の起源 |

United States |

Foundational & Exploratory

The Pivotal Role of UDP-N-acetyl-D-galactosamine in Cellular Function: A Technical Guide

Executive Summary: Uridine diphosphate (B83284) N-acetyl-D-galactosamine (UDP-GalNAc) is a critical nucleotide sugar that serves as the essential donor substrate for the initiation of mucin-type O-linked glycosylation. This post-translational modification, catalyzed by a large family of polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), is fundamental to a vast array of cellular processes. By attaching N-acetylgalactosamine to serine and threonine residues of proteins, this pathway modulates protein stability, localization, and function. Consequently, UDP-GalNAc is a key metabolic node influencing cell-cell adhesion, signal transduction, lipid homeostasis, and immune responses. Dysregulation in UDP-GalNAc availability or its utilization is implicated in numerous pathologies, including cancer and cardiovascular disease, making it a molecule of significant interest for researchers and drug development professionals.

Introduction: The Central Role of UDP-GalNAc in Glycosylation

Uridine diphosphate N-acetyl-D-galactosamine (UDP-GalNAc) is an activated sugar nucleotide essential for the biosynthesis of glycoproteins and glycolipids.[1] Its primary and most well-characterized function is to serve as the donor of the monosaccharide N-acetylgalactosamine (GalNAc) for the initiation of mucin-type O-glycosylation.[2][3] This process, occurring in the Golgi apparatus, is the first committed step in the synthesis of O-glycans, which are crucial modifications found on a significant portion of secreted and membrane-bound proteins.[3][4] The resulting GalNAcα1-O-Ser/Thr structure, known as the Tn antigen, can be further elongated into more complex O-glycan structures.[2] This initial glycosylation event dictates the sites of O-glycan attachment and is a critical determinant of protein function, stability, and subcellular localization.[4][5]

Biosynthesis and Cellular Availability of UDP-GalNAc

The cellular pool of UDP-GalNAc is primarily synthesized from its epimer, UDP-N-acetylglucosamine (UDP-GlcNAc), which is the end product of the hexosamine biosynthetic pathway (HBP).[5][6] The interconversion is catalyzed by the enzyme UDP-glucose/UDP-GalNAc 4-epimerase (GALE). This places the availability of UDP-GalNAc at the nexus of cellular nutrient status, integrating inputs from glucose, amino acid, fatty acid, and nucleotide metabolism. While this is the canonical pathway in most eukaryotes, some organisms possess alternative biosynthetic routes.[7] The transport of UDP-GalNAc into the Golgi lumen, where the GalNAc-T enzymes reside, is another critical control point for O-glycosylation.

The Polypeptide N-Acetylgalactosaminyltransferase (GalNAc-T) Enzyme Family

The transfer of GalNAc from UDP-GalNAc to proteins is catalyzed by a family of up to 20 homologous polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts or ppGaNTases) in humans.[2][3] These enzymes are type II transmembrane proteins located in the Golgi apparatus and exhibit unique but often overlapping substrate specificities.[8] GalNAc-Ts are structurally composed of a catalytic domain and a C-terminal lectin domain, the interplay of which governs their acceptor substrate specificity.[9] The expression of GalNAc-T isoenzymes is tissue-specific and developmentally regulated, allowing for precise control over the cellular O-glycoproteome.[4] Their kinetic mechanism is typically a sequential type, where both UDP-GalNAc and the peptide acceptor must bind before the catalytic transfer occurs, often in a random order.[10]

Cellular Functions Modulated by UDP-GalNAc-Dependent O-Glycosylation

As the initiator of mucin-type O-glycosylation, UDP-GalNAc is integral to numerous cellular functions. This modification affects approximately 80% of proteins trafficking through the secretory pathway.[11] Key processes influenced by this pathway include:

-

Cell Adhesion and Interaction: O-glycans on cell surface proteins mediate cell-cell and cell-matrix interactions.[11]

-

Signaling: Glycosylation of receptors and signaling molecules can modulate their activity, ligand binding, and downstream pathway activation.[11]

-

Protein Stability: O-glycans can protect proteins from proteolysis and thermal degradation.[4]

-

Immune Recognition: Altered glycosylation patterns, such as the exposure of the Tn antigen, are hallmarks of cancer and can be recognized by the immune system.[2][12]

-

Pathogen Interaction: Cell surface glycans can act as receptors for viruses and bacteria.[11]

Regulation of Key Signaling Pathways

Enhancement of LDLR-mediated Lipid Uptake

O-glycosylation plays a significant role in cholesterol homeostasis through the modification of the Low-Density Lipoprotein Receptor (LDLR) and related proteins.[11][13][14] The GalNAc-T11 isoform selectively glycosylates conserved sites within the short linker regions between the LDLR class A (LA) repeats.[13][15] While this modification is not essential for the transport or cell-surface expression of the receptor, it markedly enhances the binding and uptake of LDL particles.[11][13] Direct binding assays have shown that O-glycosylation can increase the affinity of LDLR for LDL by approximately 5-fold.[11][13] This highlights a direct role for UDP-GalNAc-dependent modification in regulating lipid metabolism.

Modulation of TNFR1-Mediated Cell Fate

The signaling outcome of Tumor Necrosis Factor Receptor 1 (TNFR1) activation is tightly regulated by its glycosylation status. Activation of TNFR1 by its ligand TNFα can lead to either cell survival through NF-κB signaling or apoptosis.[12][16] This decision is influenced by the receptor's localization. Surface-retained TNFR1 tends to promote survival signaling, while its internalization is required for apoptosis.[16][17] Glycosylation, including downstream modifications of the initial O-GalNAc adduct, can control this switch. For example, α2-6 sialylation of TNFR1 N-glycans has been shown to inhibit receptor internalization, thereby blocking apoptosis and promoting pro-survival signals.[17] Defective glycosylation can disrupt this balance, altering TNFR1 shedding, signaling, and contributing to immune dysfunction.[18]

Regulation of Notch Signaling

Notch signaling is an evolutionarily conserved pathway critical for cell fate decisions during development and in adult tissue homeostasis.[19][20] The activity of the Notch receptor is exquisitely sensitive to its glycosylation status. The large extracellular domain of Notch is decorated with multiple, rare O-linked glycans, including O-glucose, O-fucose, and O-GalNAc.[19][20] These modifications, added by specific glycosyltransferases, directly influence the ability of Notch to interact with its ligands (e.g., Delta and Serrate/Jagged).[21] For instance, the addition of a GlcNAc to an O-fucose moiety by the Fringe enzyme can enhance Notch's interaction with Delta-like ligands while inhibiting interaction with Jagged-like ligands.[21] O-GalNAc modifications also contribute to this regulatory landscape, demonstrating that UDP-GalNAc availability is a factor in the precise tuning of this fundamental signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Polypeptide N-acetylgalactosaminyltransferase (GalNAc-T) isozyme surface charge governs charge substrate preferences to modulate mucin type O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Regulation of TNF-Related Apoptosis-Inducing Ligand Signaling by Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic analysis of a recombinant UDP-N-acetyl-D-galactosamine: polypeptide N-acetylgalactosaminyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Site-specific O-glycosylation of members of the low-density lipoprotein receptor superfamily enhances ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Site-specific O-glycosylation of members of the low-density lipoprotein receptor superfamily enhances ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. air.unimi.it [air.unimi.it]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Apoptotic signaling by TNFR1 is inhibited by the α2-6 sialylation, but not α2-3 sialylation, of the TNFR1 N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Immunopathology in PMM2-CDG: Defective glycosylation impact in the TNFα -TNFR1 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of glycans and glycosyltransferases in the regulation of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Significance of glycosylation in Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role of Glycosylation of Notch in Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to UDP-N-acetyl-D-galactosamine (UDP-GalNAc)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114) diphosphate-N-acetyl-D-galactosamine (UDP-GalNAc) is a critical activated nucleotide sugar that serves as the donor substrate for the initiation of mucin-type O-linked glycosylation.[1][2][3] This post-translational modification, where an N-acetylgalactosamine (GalNAc) residue is attached to the hydroxyl group of serine or threonine residues on a polypeptide chain, is fundamental to a vast array of biological processes.[1][3] These processes include cell signaling, adhesion, immune responses, and maintaining epithelial barriers.[1][3] The reaction is catalyzed by a large family of enzymes known as UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (GALNTs), which are primarily located in the Golgi apparatus.[1][2] Given its central role, understanding the structure, properties, and biochemical pathways involving UDP-GalNAc is paramount for research in glycobiology and for the development of therapeutics targeting diseases associated with aberrant glycosylation, such as cancer and cardiovascular disease.[1][3]

Structure and Chemical Properties

UDP-GalNAc is a complex molecule composed of a uridine diphosphate (B83284) (UDP) moiety linked to an N-acetylgalactosamine sugar.[4] The linkage occurs between the anomeric carbon of GalNAc and the terminal phosphate (B84403) of UDP.

Logical Structure of UDP-GalNAc

The molecule can be logically deconstructed into three primary components: a nucleobase (uracil), a ribose sugar, and a diphosphate bridge connected to the N-acetylgalactosamine sugar.

Caption: Logical components of the UDP-GalNAc molecule.

Physicochemical Data

The quantitative properties of UDP-GalNAc are summarized below. The data primarily pertains to the commonly available disodium (B8443419) salt form.

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₂₇N₃O₁₇P₂ (Acid form) | [5][6] |

| C₁₇H₂₅N₃Na₂O₁₇P₂ (Disodium salt) | [7][8][9] | |

| Molecular Weight | 607.4 g/mol (Acid form) | [5][6] |

| 651.32 g/mol (Disodium salt) | [8][9][10] | |

| Purity | ≥95% (Commercially available) | [8][9] |

| Appearance | White to off-white powder | [9] |

| Storage Temperature | -20°C | [9][11] |

| Stability | ≥ 4 years (at -20°C) | [11] |

Biochemical Role in Mucin-Type O-Glycosylation

UDP-GalNAc is the sole sugar donor for the initiation of mucin-type O-glycosylation.[12] This process is initiated in the Golgi apparatus by a family of up to 20 homologous polypeptide N-acetylgalactosaminyltransferases (GALNTs) in humans.[1][13] These enzymes transfer GalNAc from UDP-GalNAc to the hydroxyl groups of serine and threonine residues on target proteins, forming the foundational Tn antigen (GalNAcα1-O-Ser/Thr).[3][14] This initial step is critical as it dictates the sites of O-glycan attachment.[3] Following this initiation, the Tn antigen can be extended by other glycosyltransferases to form more complex core structures and mature O-glycans.[1][3]

Signaling Pathway: Initiation of Mucin-Type O-Glycosylation

The diagram below illustrates the enzymatic transfer of GalNAc from UDP-GalNAc to a polypeptide chain, a reaction that requires a manganese (Mn²⁺) cofactor.[1][15]

Caption: Initiation of mucin-type O-glycosylation by GALNTs.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and analysis of UDP-GalNAc and its derivatives in a research setting.

Chemoenzymatic Synthesis of UDP-GalNAc

A common and efficient method for producing UDP-GalNAc is through a two-step chemoenzymatic process. This approach offers high yields and specificity.[16]

Methodology:

-

Step 1: Kinase Reaction (Phosphorylation): N-acetyl-D-galactosamine (GalNAc) is phosphorylated to GalNAc-1-phosphate. This reaction is catalyzed by a galactokinase (e.g., human GalNAc kinase GK2) and requires ATP as the phosphate donor.[16]

-

Step 2: Pyrophosphorylase Reaction: The resulting GalNAc-1-phosphate is condensed with Uridine-5'-triphosphate (UTP). This step is catalyzed by a UDP-GalNAc pyrophosphorylase (e.g., human AGX1) to yield UDP-GalNAc and pyrophosphate.[16][17]

-

Purification: The final product, UDP-GalNAc, is typically purified from the reaction mixture using techniques such as anion-exchange chromatography and/or gel filtration.[18]

Workflow: Chemoenzymatic Synthesis and Purification

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Workflow for UDP-GalNAc chemoenzymatic synthesis.

Analysis by HPLC-Mass Spectrometry

Due to the chemical similarity between UDP-GalNAc and its epimer UDP-N-acetylglucosamine (UDP-GlcNAc), specialized analytical methods are required for their separation and quantification.

Methodology:

-

Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) is an effective method.[19]

-

Column: An amide column is typically used.[19]

-

Mobile Phase: An optimized gradient of water and acetonitrile (B52724) with an additive like ammonium (B1175870) hydroxide (B78521) allows for the complete separation of the two epimers.[19]

-

Detection: Mass spectrometry provides sensitive and specific detection, allowing for accurate quantification of intracellular levels of both nucleotide sugars in a single run.[19]

Conclusion

UDP-N-acetyl-D-galactosamine is a cornerstone molecule in glycobiology, indispensable for the initiation of mucin-type O-glycosylation. Its precise structure and chemical properties enable it to function as a specific donor substrate for the extensive GALNT family of enzymes. The technical protocols for its synthesis and analysis are well-established, providing researchers with the tools needed to investigate the complex roles of O-glycosylation in health and disease. A thorough understanding of UDP-GalNAc is essential for professionals in drug development, particularly for designing inhibitors or modulators of glycosylation pathways implicated in various pathologies.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Emerging Roles of UDP-GalNAc Polypeptide N-Acetylgalactosaminyltransferases in Cardiovascular Disease [aginganddisease.org]

- 4. Uridine diphosphate N-acetylgalactosamine - Wikipedia [en.wikipedia.org]

- 5. This compound | C17H27N3O17P2 | CID 439185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. UDP-N-acetylgalactosamine | C17H27N3O17P2 | CID 23700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. UDP-GalNAc | C17H25N3Na2O17P2 | CID 91864731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. UDP-GalNAc | Chemily Glycoscience [chemilyglycoscience.com]

- 9. usbio.net [usbio.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. caymanchem.com [caymanchem.com]

- 12. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A computational and experimental study of O-glycosylation. Catalysis by human UDP-GalNAc polypeptide:GalNAc transferase-T2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Polypeptide N-acetylgalactosaminyltransferase - Wikipedia [en.wikipedia.org]

- 16. Two-step enzymatic synthesis of UDP-N-acetylgalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 18. researchgate.net [researchgate.net]

- 19. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Genesis of a Sugar: A Technical Guide to the Discovery and Evolution of Novel UDP-GalNAc Biosynthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc) is a critical activated sugar nucleotide, serving as the donor substrate for the initiation of mucin-type O-glycosylation, a post-translational modification implicated in a vast array of biological processes, from cell adhesion and signaling to cancer and immunology. The biosynthesis of UDP-GalNAc has long been considered a conserved process, primarily relying on the epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc). However, recent discoveries have unveiled a fascinating diversity in UDP-GalNAc biosynthesis, revealing novel pathways and enzymes with unique evolutionary origins and biochemical properties. This technical guide provides an in-depth exploration of these canonical and newly discovered pathways, offering a comprehensive resource for researchers in glycobiology, drug development, and related fields. We will delve into the enzymatic machinery, present key quantitative data, detail experimental methodologies, and visualize the intricate molecular choreographies that govern the synthesis of this essential nucleotide sugar.

I. The Canonical and Salvage Pathways: An Established Paradigm

In most eukaryotes and many bacteria, the primary route to UDP-GalNAc is through the epimerization of UDP-GlcNAc, a reaction catalyzed by UDP-GlcNAc 4-epimerase (GNE/GalE).[1][2] This enzyme facilitates the interconversion between the two sugar nucleotides, providing a dynamic pool for various glycosylation reactions.

Complementing this de novo synthesis is a salvage pathway that allows cells to recycle and utilize extracellular or degraded N-acetylgalactosamine (GalNAc). This pathway is initiated by the phosphorylation of GalNAc to GalNAc-1-phosphate by a specific kinase, followed by the conversion of GalNAc-1-P to UDP-GalNAc by a pyrophosphorylase.

Key Enzymes of the Canonical and Salvage Pathways:

-

UDP-GlcNAc 4-epimerase (GNE/GalE): A member of the short-chain dehydrogenase/reductase (SDR) superfamily, this enzyme utilizes a tightly bound NAD+ cofactor to catalyze the reversible epimerization of UDP-GlcNAc to UDP-GalNAc.[3][4]

-

Galactokinase 2 (GALK2): This kinase specifically phosphorylates GalNAc to GalNAc-1-phosphate, the first committed step of the salvage pathway.[5][6]

-

UDP-GalNAc Pyrophosphorylase (AGX1/AGX2): These enzymes catalyze the final step of the salvage pathway, the transfer of a UMP moiety from UTP to GalNAc-1-phosphate to generate UDP-GalNAc.[7][8]

Quantitative Data for Key Enzymes:

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (U/mg) | Reference |

| GALK2 | Human | N-acetylgalactosamine | 40 ± 14 | 1.0 ± 0.1 | - | [6] |

| ATP | 14 ± 3 | 1.0 ± 0.1 | - | [6] | ||

| UDP-GlcNAc 4-epimerase | Entamoeba histolytica | UDP-glucose | 31.82 | - | 4.31 | [1] |

| UDP-Glucuronic Acid 4-epimerase | Bacillus cereus | UDP-Glucuronic Acid | - | 0.25 ± 0.01 | - | [3][9] |

II. A Novel Pathway in Archaea: The Sulfolobus tokodaii Paradigm

A significant departure from the canonical pathway was discovered in the thermophilic crenarchaeon Sulfolobus tokodaii.[10] This organism lacks a recognizable UDP-GlcNAc 4-epimerase but possesses a novel, direct biosynthetic pathway for UDP-GalNAc starting from glucosamine-6-phosphate (GlcN-6-P).[10] This discovery has profound implications for our understanding of the evolution of nucleotide sugar biosynthesis.

Key Enzymes of the S. tokodaii Pathway:

-

ST2245: A novel epimerase that directly converts GlcN-6-P to galactosamine-6-phosphate (GalN-6-P).[10]

-

ST0242: A phosphogalactosamine mutase that isomerizes GalN-6-P to GalN-1-P.[10]

-

ST0452: A bifunctional enzyme with both N-acetyltransferase and uridyltransferase activities, which converts GalN-1-P to UDP-GalNAc via an acetylated intermediate.[10]

III. Bifunctional Enzymes: A Tale of Two Activities

The efficiency of metabolic pathways is often enhanced by the fusion of multiple catalytic domains into a single polypeptide chain. In the context of UDP-amino sugar biosynthesis, the bifunctional enzyme GlmU is a prime example.[11][12] Found in many bacteria, GlmU catalyzes the last two steps in the synthesis of UDP-GlcNAc: the acetylation of glucosamine-1-phosphate (GlcN-1-P) and the subsequent uridyltransfer to form UDP-GlcNAc.[11][12] While primarily associated with UDP-GlcNAc synthesis, understanding its mechanism is crucial as it provides a template for the evolution of related bifunctional enzymes in other pathways.

Quantitative Data for Bifunctional GlmU:

| Enzyme | Organism | Activity | Substrate | Km (µM) | Reference |

| GlmU | Mycobacterium tuberculosis | Acetyltransferase | Glucosamine-1-phosphate | - | [11][12] |

| Acetyl-CoA | - | [11][12] | |||

| Uridyltransferase | N-acetylglucosamine-1-phosphate | - | [11][12] | ||

| UTP | - | [11][12] |

IV. Evolution of UDP-GalNAc Biosynthetic Pathways

The discovery of the novel archaeal pathway suggests a more complex evolutionary history of UDP-GalNAc biosynthesis than previously appreciated. It is hypothesized that three distinct types of UDP-GalNAc biosynthetic pathways exist: the canonical epimerase-dependent pathway, the direct pathway observed in S. tokodaii, and potentially other, yet undiscovered, conversion pathways.[10] The distribution of the genes encoding the enzymes for these pathways across different domains of life provides clues to their evolutionary origins and divergence.

V. Experimental Protocols

A. Cloning, Expression, and Purification of Recombinant Enzymes

Objective: To produce purified recombinant enzymes for biochemical characterization.

Protocol:

-

Gene Amplification: The gene of interest (e.g., GALK2, AGX1, ST2245) is amplified from genomic DNA or cDNA using polymerase chain reaction (PCR) with primers containing appropriate restriction sites.

-

Vector Ligation: The amplified PCR product and a suitable expression vector (e.g., pET series for E. coli) are digested with the corresponding restriction enzymes and ligated using T4 DNA ligase.

-

Transformation: The ligation mixture is transformed into a competent E. coli strain (e.g., DH5α for plasmid maintenance, BL21(DE3) for protein expression).

-

Expression: A single colony of transformed E. coli BL21(DE3) is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 16-25°C) to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication or high-pressure homogenization.

-

Purification: The protein is purified from the cell lysate using affinity chromatography. If a His-tagged construct is used, the lysate is loaded onto a Ni-NTA agarose (B213101) column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM), and the protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a Bradford or BCA assay.

B. Enzyme Kinetics Assays

Objective: To determine the kinetic parameters (Km, kcat, Vmax) of the purified enzymes.

1. Spectrophotometric Assay for Kinases (e.g., GALK2):

This assay couples the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Reaction Mixture:

-

100 mM Tris-HCl, pH 7.5

-

10 mM MgCl2

-

1 mM ATP

-

0.2 mM NADH

-

1 mM phosphoenolpyruvate (B93156) (PEP)

-

10 units/mL pyruvate (B1213749) kinase (PK)

-

10 units/mL lactate (B86563) dehydrogenase (LDH)

-

Varying concentrations of the sugar substrate (e.g., GalNAc)

-

Purified kinase enzyme

Procedure:

-

The reaction is initiated by the addition of the kinase.

-

The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Initial velocities are calculated from the linear portion of the progress curves.

-

Data are fitted to the Michaelis-Menten equation to determine Km and Vmax.

2. HPLC-Based Assay for Epimerases and Pyrophosphorylases:

Objective: To separate and quantify the substrate and product of the enzymatic reaction.

Procedure:

-

Reaction Setup: Set up reaction mixtures containing buffer, substrates, and enzyme. Reactions are typically incubated at the optimal temperature for the enzyme.

-

Reaction Quenching: At various time points, aliquots of the reaction mixture are taken and the reaction is quenched, for example, by adding an equal volume of cold ethanol (B145695) or by boiling.

-

Sample Preparation: The quenched samples are centrifuged to pellet any precipitate, and the supernatant is filtered through a 0.22 µm filter.

-

HPLC Analysis: The samples are analyzed by high-performance liquid chromatography (HPLC) using an appropriate column (e.g., anion-exchange or reverse-phase with an ion-pairing agent) and a suitable detection method (e.g., UV absorbance at 262 nm for UDP-sugars).[13][14]

-

Quantification: The concentrations of substrate and product are determined by comparing the peak areas to a standard curve.

C. Mass Spectrometry for UDP-Sugar Analysis

Objective: To identify and quantify UDP-sugars in complex biological samples.

Protocol:

-

Sample Extraction: UDP-sugars are extracted from cells or tissues using a method such as perchloric acid extraction or a solvent-based extraction (e.g., chloroform/methanol/water).[15][16]

-

Solid-Phase Extraction (SPE): The crude extract is often purified and concentrated using a graphitized carbon solid-phase extraction cartridge to remove interfering substances.[13][14]

-

LC-MS/MS Analysis: The purified sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of these polar molecules.[17][18] The mass spectrometer is operated in negative ion mode, and specific parent-to-fragment ion transitions are monitored for each UDP-sugar of interest (Multiple Reaction Monitoring - MRM).

-

Quantification: Absolute quantification is typically achieved by using a stable isotope-labeled internal standard.

VI. Visualizing the Pathways: Graphviz Diagrams

Caption: Canonical and Salvage Pathways for UDP-GalNAc Biosynthesis.

Caption: Novel UDP-GalNAc Biosynthetic Pathway in Sulfolobus tokodaii.

Caption: Experimental Workflow for UDP-Sugar Analysis by LC-MS/MS.

Conclusion

The field of UDP-GalNAc biosynthesis is undergoing a paradigm shift, moving from a single, well-established pathway to a more nuanced understanding of metabolic diversity and evolution. The discovery of novel pathways, such as the one in S. tokodaii, opens up new avenues for research into the fundamental processes of life and presents potential new targets for antimicrobial drug development. The detailed experimental protocols and data presented in this guide are intended to empower researchers to explore these fascinating pathways further, contributing to a deeper understanding of the complex world of glycobiology. The continued investigation into the structure, function, and regulation of the enzymes involved in these pathways will undoubtedly lead to exciting new discoveries with far-reaching implications for biology and medicine.

References

- 1. Molecular characterisation of Entamoeba histolytica UDP-glucose 4-epimerase, an enzyme able to provide building blocks for cyst wall formation | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]

- 3. Mechanistic characterization of UDP‐glucuronic acid 4‐epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic characterization of UDP-glucuronic acid 4-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Crystal structures of two human pyrophosphorylase isoforms in complexes with UDPGlc(Gal)NAc: role of the alternatively spliced insert in the enzyme oligomeric assembly and active site architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Kinetic properties of Mycobacterium tuberculosis bifunctional GlmU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]

- 14. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Central Role of UDP-N-acetyl-D-galactosamine in Cellular Signaling: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate-N-acetyl-D-galactosamine (UDP-GalNAc) is a critical nucleotide sugar that serves as the donor substrate for the initiation of mucin-type O-glycosylation, a widespread and vital post-translational modification. This process, catalyzed by a family of polypeptide N-acetylgalactosaminyltransferases (GALNTs), plays a profound role in regulating a multitude of cellular signaling pathways implicated in both normal physiology and disease. Dysregulation of UDP-GalNAc metabolism and subsequent alterations in O-glycosylation patterns are increasingly recognized as key events in the pathogenesis of cancer and cardiovascular diseases. This technical guide provides an in-depth exploration of the biosynthesis of UDP-GalNAc, its enzymatic transfer to proteins, and the consequential modulation of key signaling cascades. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary tools and information to investigate the intricate functions of UDP-GalNAc-mediated signaling.

Introduction to UDP-GalNAc and Mucin-Type O-Glycosylation

Uridine diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc) is a high-energy donor substrate essential for the glycosylation of proteins and lipids.[1] Its primary role in cellular signaling is to provide the N-acetylgalactosamine (GalNAc) monosaccharide for the initiation of mucin-type O-glycosylation.[2] This process involves the attachment of GalNAc to the hydroxyl group of serine or threonine residues on a polypeptide chain, forming the Tn antigen.[3] This initial step is catalyzed by a large and diverse family of up to 20 polypeptide N-acetylgalactosaminyltransferases (GALNTs) in humans.[4] The subsequent elongation and branching of this initial GalNAc residue lead to the formation of complex O-glycan structures that can modulate protein function in numerous ways, including altering protein stability, conformation, and interactions with other molecules.[5]

The UDP-GalNAc Biosynthetic Pathway

The cellular pool of UDP-GalNAc is primarily derived from glucose through the hexosamine biosynthetic pathway (HBP). This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism, making the levels of UDP-GalNAc a sensitive indicator of the cell's metabolic state.[6]

The synthesis of UDP-GalNAc proceeds through the following key enzymatic steps:

-

Glucose to Fructose-6-phosphate (B1210287): Glucose entering the cell is phosphorylated to glucose-6-phosphate and then isomerized to fructose-6-phosphate, an intermediate of glycolysis.

-

Fructose-6-phosphate to Glucosamine-6-phosphate: This is the rate-limiting step of the HBP, catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT), which converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate and glutamate.[6]

-

Glucosamine-6-phosphate to Glucosamine-1-phosphate: Glucosamine-6-phosphate is first acetylated to N-acetyl-glucosamine-6-phosphate by glucosamine-6-phosphate N-acetyltransferase (GNA1). Subsequently, phosphoacetylglucosamine mutase (AGM1) converts N-acetyl-glucosamine-6-phosphate to N-acetyl-glucosamine-1-phosphate.[7]

-

Glucosamine-1-phosphate to UDP-GlcNAc: UDP-N-acetylglucosamine pyrophosphorylase (UAP1) catalyzes the formation of UDP-N-acetylglucosamine (UDP-GlcNAc) from N-acetyl-glucosamine-1-phosphate and UTP.[7]

-

UDP-GlcNAc to UDP-GalNAc: Finally, UDP-GlcNAc is epimerized to UDP-GalNAc by UDP-glucose 4'-epimerase (GALE).[8] This reversible reaction allows the cell to dynamically regulate the ratio of these two crucial nucleotide sugars.

Modulation of Cellular Signaling by UDP-GalNAc-Dependent Glycosylation

The attachment of GalNAc to signaling proteins by GALNTs can profoundly alter their function, thereby modulating downstream signaling cascades. This has been extensively studied in the context of cancer and cardiovascular disease.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration. Aberrant EGFR signaling is a hallmark of many cancers. O-glycosylation of EGFR by various GALNT isoforms has been shown to modulate its activity in a complex and often isoform-specific manner.[9]

For instance, GALNT2 has been reported to suppress EGF-induced EGFR activation and promote its degradation in hepatocellular carcinoma cells.[10] Conversely, GALNT5 has been shown to promote EGFR activation in cholangiocarcinoma by enhancing the binding of EGF to its receptor.[11] The O-glycosylation of EGFR can alter its conformation, stability, dimerization, and internalization, all of which can impact the downstream activation of pathways such as the Ras-MAPK and PI3K-Akt signaling cascades.[9]

Quantitative Data on UDP-GalNAc and GALNTs in Cellular Signaling

The following tables summarize key quantitative data related to UDP-GalNAc metabolism and GALNT activity, providing a reference for experimental design and data interpretation.

Table 1: Cellular Concentrations of UDP-HexNAc (UDP-GlcNAc + UDP-GalNAc)

| Cell Line/Tissue | Condition | UDP-HexNAc Concentration (nmol/mg protein) | Reference |

| Mouse Liver | Normal | ~1.5 | [12] |

| Mouse Heart | Normal | ~0.8 | [12] |

| Mouse Brain | Normal | ~0.5 | [12] |

| AML12 cells | High Glucose (25 mM) | ~2.0 | [12] |

| AML12 cells | Low Glucose (5 mM) | ~0.8 | [12] |

Table 2: Kinetic Parameters of Selected Human GALNT Isoforms

| Enzyme | Acceptor Peptide | Km (µM) | kcat (s⁻¹) | Reference |

| GALNT1 | MUC5AC tandem repeat | 150 | 0.25 | [13] |

| GALNT2 | MUC5AC tandem repeat | 80 | 0.30 | [13] |

| GALNT4 | Glycopeptide (-T*T-) | 50 | 0.15 | [14] |

| GALNT2 | Charged Peptide (-YAVTPGP-) | 120 | 0.18 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate UDP-GalNAc-mediated cellular signaling.

In Vitro Glycosyltransferase Assay for GALNT Activity

This protocol describes a method to measure the activity of a specific GALNT isoform towards a peptide substrate.

Materials:

-

Recombinant purified GALNT enzyme

-

Acceptor peptide (e.g., MUC1 tandem repeat peptide)

-

UDP-GalNAc

-

Reaction Buffer: 25 mM Tris-HCl (pH 7.4), 10 mM MnCl₂, 0.1% Triton X-100

-

Stop Solution: 0.1% Trifluoroacetic acid (TFA)

-

HPLC system with a C18 reverse-phase column

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, acceptor peptide (e.g., 150 µM), and UDP-GalNAc (e.g., 250 µM) in a total volume of 45 µL.[16]

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 5 µL of the purified GALNT enzyme solution.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.[17]

-

Stop the reaction by adding 50 µL of the stop solution.[16]

-

Analyze the reaction mixture by HPLC to separate the glycosylated peptide product from the unglycosylated substrate.

-

Quantify the product peak area to determine the enzyme activity. A standard curve with a known amount of glycosylated peptide should be used for accurate quantification.

Metabolic Labeling of O-Glycans with GalNAc Analogs

This protocol allows for the visualization and identification of O-glycosylated proteins in living cells using a bioorthogonal chemical reporter.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Click chemistry reagents (e.g., copper(I) catalyst, TBTA ligand, and an alkyne-functionalized probe like biotin-alkyne or a fluorescent alkyne)

-

SDS-PAGE and Western blotting reagents

-

Streptavidin-HRP for biotin (B1667282) detection or fluorescence imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Replace the culture medium with fresh medium containing Ac₄GalNAz (e.g., 25-50 µM). The optimal concentration and incubation time (typically 24-48 hours) should be determined empirically.[2]

-

After incubation, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the cell lysate by centrifugation.

-

Perform a click reaction by adding the copper(I) catalyst, TBTA ligand, and the alkyne-functionalized probe to the cell lysate. Incubate at room temperature for 1-2 hours.

-

Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence imaging (if a fluorescent probe was used) or by Western blotting and detection with streptavidin-HRP (if a biotin probe was used).[18]

Quantification of Intracellular UDP-GalNAc by LC-MS

This protocol provides a method for the accurate quantification of UDP-GalNAc levels in cell extracts using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Cultured cells

-

Ice-cold 80% methanol (B129727)

-

Centrifuge

-

Lyophilizer or vacuum concentrator

-

LC-MS system equipped with a hydrophilic interaction liquid chromatography (HILIC) column

-

UDP-GalNAc standard

Procedure:

-

Quickly wash cultured cells with ice-cold PBS.

-

Extract metabolites by adding ice-cold 80% methanol and scraping the cells.

-

Incubate the extract on ice for 20 minutes.

-

Centrifuge at high speed to pellet cell debris.

-

Transfer the supernatant to a new tube and dry it using a lyophilizer or vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

-

Inject the sample into the LC-MS system. Use a HILIC column with a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) for optimal separation of UDP-GalNAc from its epimer UDP-GlcNAc.[19]

-

Perform targeted analysis of UDP-GalNAc using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high sensitivity and specificity.

-

Quantify the amount of UDP-GalNAc in the sample by comparing its peak area to a standard curve generated with known concentrations of UDP-GalNAc.

Conclusion

UDP-GalNAc stands at a critical intersection of cellular metabolism and signaling. Its role as the initiator of mucin-type O-glycosylation endows it with the ability to influence a vast array of cellular processes. The intricate regulation of UDP-GalNAc biosynthesis and the diverse functions of the GALNT family highlight the complexity of O-glycosylation in fine-tuning signaling pathways. The experimental approaches detailed in this guide provide a framework for researchers to further unravel the specific mechanisms by which UDP-GalNAc-dependent glycosylation contributes to cellular homeostasis and disease. A deeper understanding of these processes holds significant promise for the development of novel therapeutic strategies targeting aberrant glycosylation in cancer and other diseases.

References

- 1. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring O-Linked Glycosylation Of Proteins [peakproteins.com]

- 6. The Hexosamine Biosynthesis Pathway: Regulation and Function [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Emerging roles of GALNT5 on promoting EGFR activation in cholangiocarcinoma: a mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 13. Probing polypeptide GalNAc-transferase isoform substrate specificities by in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Polypeptide N-acetylgalactosaminyltransferase (GalNAc-T) isozyme surface charge governs charge substrate preferences to modulate mucin type O-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Enzyme assay of polypeptide N-acetylgalactosaminyltransferase, β1,3-glycosyltransferase, and β1,4-glycosyltransferases. [1] Polypeptide N-acetylgalactosaminyltransferase family]:Glycoscience Protocol Online Database [jcggdb.jp]

- 17. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of UDP-N-acetyl-D-galactosamine (UDP-GalNAc)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114) diphosphate-N-acetyl-D-galactosamine (UDP-GalNAc) is a critical activated sugar nucleotide essential for the biosynthesis of a wide array of glycoconjugates, including O-glycans and glycosaminoglycans. Its availability is often a limiting factor for in vitro glycosylation studies and the development of novel therapeutics. Chemical synthesis of UDP-GalNAc is a complex, multi-step process with often low yields. In contrast, enzymatic synthesis offers a highly specific, efficient, and scalable alternative for producing UDP-GalNAc and its analogs for laboratory use.

These application notes provide detailed protocols for the enzymatic synthesis of UDP-GalNAc, focusing on a robust two-step, one-pot enzymatic cascade. This method utilizes a kinase to phosphorylate N-acetyl-D-galactosamine (GalNAc) to GalNAc-1-phosphate, followed by the conversion of this intermediate to UDP-GalNAc by a pyrophosphorylase. Additionally, a multi-enzyme cascade approach for enhanced yield and cost-effectiveness is discussed.

Synthesis Pathways and Methodologies

The enzymatic synthesis of UDP-GalNAc can be achieved through several efficient pathways. The most common laboratory-scale method is a two-step synthesis. For larger scale production and improved economics, a multi-enzyme cascade with ATP regeneration is often employed.

Two-Step Enzymatic Synthesis of UDP-GalNAc

A widely adopted method for the synthesis of UDP-GalNAc involves two key enzymatic reactions starting from N-acetyl-D-galactosamine (GalNAc).[1][2][3] This process can be performed in a single reaction vessel ("one-pot").

The two primary enzymatic steps are:

-

Phosphorylation: N-acetyl-D-galactosamine (GalNAc) is phosphorylated at the anomeric carbon to form GalNAc-1-phosphate. This reaction is catalyzed by a specific kinase, with N-acetylhexosamine 1-kinase (NahK) from Bifidobacterium longum being a popular choice due to its high efficiency and substrate promiscuity.[2][3] Human GalNAc kinase GK2 is also utilized.[1]

-

Pyrophosphorylation: The newly synthesized GalNAc-1-phosphate reacts with uridine-5'-triphosphate (UTP) to produce UDP-GalNAc and pyrophosphate (PPi). This step is catalyzed by a UDP-sugar pyrophosphorylase. Commonly used enzymes include human UDP-GalNAc pyrophosphorylase (AGX1) and E. coli N-acetylglucosamine 1-phosphate uridylyltransferase (GlmU).[1][3][4] To drive the reaction towards product formation, an inorganic pyrophosphatase (PPA) is often included to hydrolyze the pyrophosphate byproduct.[3]

The following diagram illustrates the two-step enzymatic synthesis workflow:

Caption: Two-step enzymatic synthesis of UDP-GalNAc.

Multi-Enzyme Cascade for UDP-GalNAc Synthesis

For enhanced efficiency and cost-effectiveness, particularly in larger-scale production, a multi-enzyme cascade can be established.[5] This system can start from more economical substrates like uridine and often incorporates an ATP regeneration system to continuously supply the high-energy phosphate (B84403) donor required for the initial phosphorylation step. A common ATP regeneration system utilizes polyphosphate (PolyP) and a polyphosphate kinase (PPK).

A representative multi-enzyme cascade can involve up to six enzymes to convert uridine and GalNAc into UDP-GalNAc.[5] This approach significantly improves the product titer and yield.[5]

The following diagram outlines a multi-enzyme cascade for UDP-GalNAc synthesis:

Caption: Multi-enzyme cascade for UDP-GalNAc synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from various enzymatic synthesis protocols for UDP-GalNAc, providing a comparative overview of reaction conditions and outcomes.

Table 1: Comparison of Two-Step Enzymatic Synthesis Protocols

| Parameter | Method A (Bourgeaux et al., 2005)[1] | Method B (Guan et al., 2009)[6] |

| Starting Substrate | GalNAc | GalNAc |

| Kinase | Human GK2 | NahK |

| Pyrophosphorylase | Human AGX1 | GlmU |

| Key Reagents | GalNAc, ATP, UTP | GalNAc, ATP, UTP |

| Yield | High | 10-65% (for analogs) |

| Scale | Not specified | 30-50 mg |

| Notes | Efficient for UDP-GalNAc and UDP-GalNAz | Investigated substrate specificity of GlmU |

Table 2: Performance of Multi-Enzyme Cascade Systems

| Parameter | Hoang et al., 2025[5] | Elling et al., 2018[7] |

| Starting Substrates | Uridine, GalNAc | GalNAc |

| Number of Enzymes | 6 | Not specified |

| ATP Regeneration | Yes (Polyphosphate) | Not specified |

| Product Titer | 46.1 mM (28 g/L) | 23.3 g product |

| Yield | 95% | Not specified |

| Purity | 90% | Not specified |

| Scale | Multi-gram | 200 mL |

| Space-Time-Yield (STY) | Not specified | 19.4 g/L*h |

| Notes | Optimized using Design of Experiments (DoE) | Repetitive batch mode for multi-gram scale |

Experimental Protocols

Protocol 1: One-Pot Two-Step Enzymatic Synthesis of UDP-GalNAc

This protocol is adapted from methodologies utilizing NahK and AGX1/GlmU.[2][3]

Materials:

-

N-acetyl-D-galactosamine (GalNAc)

-

Uridine-5'-triphosphate (UTP), disodium (B8443419) salt

-

Adenosine-5'-triphosphate (ATP), disodium salt

-

Tris-HCl buffer (1 M, pH 7.5)

-

MgCl₂ (1 M)

-

Recombinant N-acetylhexosamine 1-kinase (NahK)

-

Recombinant UDP-GalNAc pyrophosphorylase (AGX1) or N-acetylglucosamine 1-phosphate uridylyltransferase (GlmU)

-

Inorganic pyrophosphatase (PPA) from yeast

-

Nuclease-free water

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

-

50 mM Tris-HCl, pH 7.5

-

10 mM MgCl₂

-

5 mM GalNAc

-

7.5 mM ATP

-

6 mM UTP

-

-

Add nuclease-free water to the desired final volume.

-

-

Enzyme Addition:

-

Add NahK, AGX1 (or GlmU), and PPA to the reaction mixture. Optimal enzyme concentrations should be determined empirically, but a starting point of 0.1-0.5 mg/mL for each enzyme is recommended.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C.

-

Monitor the reaction progress by taking aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours).

-

-

Reaction Monitoring:

-

The formation of UDP-GalNAc can be monitored by analytical techniques such as high-performance anion-exchange chromatography (HPAEC) or thin-layer chromatography (TLC).

-

-

Reaction Termination and Purification:

-

Once the reaction has reached completion (or the desired conversion), terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of cold ethanol (B145695) to precipitate the enzymes.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

The supernatant containing UDP-GalNAc can be purified using anion-exchange chromatography.

-

Protocol 2: Purification of UDP-GalNAc by Anion-Exchange Chromatography

Materials:

-

Crude UDP-GalNAc reaction mixture

-

Anion-exchange column (e.g., DEAE-Sepharose or a pre-packed column)

-

Low concentration buffer (e.g., 25 mM Triethylammonium bicarbonate (TEAB), pH 7.5)

-

High concentration buffer (e.g., 1 M TEAB, pH 7.5)

-

HPLC or FPLC system

Procedure:

-

Column Equilibration: Equilibrate the anion-exchange column with the low concentration buffer.

-

Sample Loading: Load the supernatant from the terminated enzymatic reaction onto the equilibrated column.

-

Washing: Wash the column with several column volumes of the low concentration buffer to remove unbound contaminants.

-

Elution: Elute the bound UDP-GalNAc using a linear gradient of the high concentration buffer (e.g., 0-100% over 20 column volumes).

-

Fraction Collection: Collect fractions and monitor the absorbance at 262 nm to detect the UDP-containing fractions.

-

Analysis and Pooling: Analyze the fractions containing the desired product for purity (e.g., by HPAEC or mass spectrometry). Pool the pure fractions.

-

Desalting and Lyophilization: Desalt the pooled fractions (e.g., by size-exclusion chromatography or dialysis against water) and lyophilize to obtain UDP-GalNAc as a stable powder.

Conclusion

The enzymatic synthesis of UDP-GalNAc provides a powerful and versatile platform for producing this key nucleotide sugar for a wide range of applications in glycobiology and drug discovery. The protocols outlined above offer robust starting points for laboratory-scale production. For specific applications, such as the synthesis of UDP-GalNAc analogs, the choice of enzymes with broad substrate specificity, such as NahK and engineered AGX1, is crucial.[4][8][9] The development of multi-enzyme cascades further enhances the scalability and cost-effectiveness of this approach, paving the way for broader access to this essential building block for glycoconjugate synthesis.[5][7]

References

- 1. Two-step enzymatic synthesis of UDP-N-acetylgalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose | Springer Nature Experiments [experiments.springernature.com]

- 3. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Efficient Synthesis of UDP-GalNAc/GlcNAc Analogues with Promiscuous Recombinant Human UDP-GalNAc Pyrophosphorylase AGX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishment of a cell-free multi-enzyme cascade for the synthesis of UDP-GalNAc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of UDP-GlcNAc/UDP-GalNAc analogs using N-acetylglucosamine 1-phosphate uridyltransferase (GlmU) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Repetitive Batch Mode Facilitates Enzymatic Synthesis of the Nucleotide Sugars UDP-Gal, UDP-GlcNAc, and UDP-GalNAc on a Multi-Gram Scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 9. Expanding the repertoire of GalNAc analogues for cell-specific bioorthogonal tagging of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00093E [pubs.rsc.org]

Protocol for the Chemoenzymatic Synthesis of UDP-N-acetyl-D-galactosamine (UDP-GalNAc) Analogs

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of UDP-N-acetyl-D-galactosamine (UDP-GalNAc) analogs, which are valuable tools in glycobiology research and drug development. These analogs can be used to probe and modulate the activity of glycosyltransferases, the enzymes responsible for the synthesis of complex carbohydrates. The chemoenzymatic approach detailed herein offers a more efficient and higher-yielding alternative to purely chemical synthesis, which is often hampered by complex protection/deprotection steps and low yields.[1][2]

The described protocol follows a two-stage process:

-

Chemical Synthesis of N-acyl-D-galactosamine Analogs: This initial step involves the modification of the N-acetyl group of D-galactosamine with a desired chemical moiety. This allows for the introduction of bioorthogonal tags, fluorescent labels, or other functional groups.

-

Enzymatic Synthesis of UDP-GalNAc Analogs: The chemically modified GalNAc analog is then subjected to a one-pot, multi-enzyme reaction to generate the corresponding UDP-sugar analog. This enzymatic cascade typically utilizes a promiscuous N-acetylhexosamine 1-kinase (NahK) for the initial phosphorylation and a UDP-GalNAc pyrophosphorylase (AGX1) for the final coupling to UTP.[3][4] The inclusion of an inorganic pyrophosphatase drives the equilibrium towards product formation.[1]

This methodology allows for the generation of a diverse library of UDP-GalNAc analogs for various applications, including the study of glycosyltransferase specificity and the development of enzyme inhibitors.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various UDP-GalNAc analogs using chemoenzymatic strategies.

| Starting GalNAc Analog | Key Enzymes Used | Reported Yield (%) | Reference |

| N-azidoacetylgalactosamine (GalNAz) | AGX1 | Good | [1] |

| Various N-modified GalNAc-1-phosphate analogs | GlmU | Low | [2] |

| Various GalNAc and GlcNAc analogs | NahK, AGX1 | Not specified | [3][4] |

| UDP-N-[1-14C]acetyl-D-galactosamine | Yeast UDP-N-acetyl-D-glucosamine pyrophosphorylase | >80% (overall from [1-14C]acetate) | [5] |

| UDP-GalNAc | GK2, AGX1 | High | [6] |

| UDP-GalNAz | GK2, AGX1 | High | [6] |

| UDP-GlcNAc/GalNAc analogs | GlmU | 10-65% | [7] |

Experimental Protocols

Protocol 1: Chemical Synthesis of N-acyl-D-galactosamine Analogs

This protocol describes the general procedure for the acylation of D-galactosamine hydrochloride with a carboxylic acid of interest.

Materials:

-

D-galactosamine hydrochloride

-

Desired carboxylic acid (e.g., azidoacetic acid)

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the desired carboxylic acid (1.2 eq) and HBTU (1.2 eq) in DMF.

-

Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add D-galactosamine hydrochloride (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure N-acyl-D-galactosamine analog.[3]

-

Confirm the structure of the product by NMR and mass spectrometry.

Protocol 2: One-Pot Enzymatic Synthesis of UDP-GalNAc Analogs

This protocol details the conversion of the chemically synthesized N-acyl-D-galactosamine analog to its corresponding UDP-sugar.

Materials:

-

N-acyl-D-galactosamine analog (from Protocol 1)

-

Adenosine triphosphate (ATP)

-

Uridine triphosphate (UTP)

-

N-acetylhexosamine 1-kinase (NahK) from Bifidobacterium longum[3][4]

-

Inorganic pyrophosphatase

-

Tris-HCl buffer (pH 7.5)

-

Magnesium chloride (MgCl₂)

-

Bovine Serum Albumin (BSA)

-

Dowex AG1-X8 resin (formate form)

-

Ammonium (B1175870) formate (B1220265) gradient

-

Sephadex G-10 or equivalent size-exclusion chromatography media

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer (100 mM, pH 7.5), MgCl₂ (20 mM), ATP (1.5 eq), UTP (1.5 eq), and the N-acyl-D-galactosamine analog (1.0 eq).

-

Add NahK, AGX1, and inorganic pyrophosphatase to the reaction mixture. The optimal enzyme concentrations should be determined empirically, but a starting point of 10-20 µg/mL for each enzyme is recommended.

-

Incubate the reaction at 37°C for 2-16 hours. Monitor the progress of the reaction by TLC or HPLC.

-

Upon completion, terminate the reaction by adding an equal volume of cold ethanol (B145695) and incubating at -20°C for 30 minutes to precipitate the enzymes.

-

Centrifuge the mixture to pellet the precipitated protein and collect the supernatant.

-

Lyophilize the supernatant to dryness.

-

Purify the UDP-sugar analog by anion-exchange chromatography using a Dowex AG1-X8 column. Elute with a linear gradient of ammonium formate.

-

Desalt the fractions containing the product using size-exclusion chromatography (e.g., Sephadex G-10).

-

Lyophilize the purified product and characterize by NMR and mass spectrometry.[8][9]

Visualizations

Caption: Chemoenzymatic workflow for UDP-GalNAc analog synthesis.

Caption: Key enzymatic reactions in the synthesis pathway.

References

- 1. Highly Efficient Synthesis of UDP-GalNAc/GlcNAc Analogues with Promiscuous Recombinant Human UDP-GalNAc Pyrophosphorylase AGX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemoenzymatic synthesis of Uridine Diphosphate-GlcNAc and Uridine Diphosphate-GalNAc analogs for the preparation of unnatural glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of UDP-N-[1-14C]acetyl D-glucosamine and UDP-N-[1-14C]acetyl-D-galactosamine from [1-14C]acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two-step enzymatic synthesis of UDP-N-acetylgalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic synthesis of UDP-GlcNAc/UDP-GalNAc analogs using N-acetylglucosamine 1-phosphate uridyltransferase (GlmU) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

High-performance liquid chromatography (HPLC) based assay for polypeptide N-acetylgalactosaminyltransferase activity.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts or GalNAc-Ts) are a family of enzymes that initiate mucin-type O-glycosylation, a critical post-translational modification implicated in numerous biological processes and diseases, including cancer and cardiovascular conditions.[1][2] These enzymes catalyze the transfer of N-acetylgalactosamine (GalNAc) from a donor substrate, UDP-GalNAc, to the hydroxyl group of serine or threonine residues on a polypeptide acceptor substrate.[3] This High-Performance Liquid Chromatography (HPLC)-based assay provides a robust and quantitative method to determine the activity of GalNAc-T isoforms, enabling kinetic studies, inhibitor screening, and characterization of enzyme specificity.

The assay relies on the separation and quantification of the glycosylated peptide product from the unreacted acceptor peptide substrate using reversed-phase HPLC. The amount of product formed over time is used to calculate the enzyme's activity.

Mucin-Type O-Glycosylation Initiation Pathway

The enzymatic reaction assayed in this protocol is the foundational step in mucin-type O-glycosylation. A family of approximately 20 GalNAc-T isoenzymes in humans catalyzes this initial transfer of GalNAc to a polypeptide, forming the Tn antigen.[3] This initial step is crucial as it dictates the sites of O-glycosylation. Following this, other glycosyltransferases can extend the glycan chain, leading to a variety of core structures.

Caption: Mucin-Type O-Glycosylation Initiation Pathway.

Experimental Protocols

Materials and Reagents

Enzyme:

-

Purified recombinant GalNAc-T isoform of interest.

Substrates:

-

UDP-GalNAc (donor substrate), high purity (≥98%).

-

Acceptor peptide substrate. Several options are available, and the choice may depend on the specific GalNAc-T isoform being studied. Examples include:

-

MUC1-derived peptide: Ac-GVT(SAPDTRPAP)SAP-NH2

-

EA2 peptide: PTTDSTTPAPTTK

-

Custom synthetic peptides with specific serine or threonine residues for glycosylation.

-

Reaction Buffer and Components:

-

Tris-HCl buffer (pH 7.4)

-

Manganese Chloride (MnCl₂)

-

Triton X-100 (optional)

-

Trifluoroacetic acid (TFA)

-

HPLC-grade acetonitrile

-

HPLC-grade water

Equipment:

-

HPLC system with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Thermomixer or water bath

-

Microcentrifuge

-

Pipettes and tips

-

HPLC vials

Enzymatic Reaction

The following protocol is a general guideline and should be optimized for each specific enzyme and substrate pair.

-

Prepare a master mix for the enzymatic reaction. The final concentrations in a 50 µL reaction should be:

-

25 mM Tris-HCl, pH 7.4

-

10 mM MnCl₂

-

0.1% Triton X-100 (optional, can enhance solubility and activity)

-

150 µM acceptor peptide

-

250 µM UDP-GalNAc

-

Purified GalNAc-T enzyme (the amount should be optimized to ensure linear product formation over the desired time course, typically in the ng range).

-

-

Set up the reaction:

-

In a microcentrifuge tube, combine the master mix components except for the enzyme or UDP-GalNAc (to initiate the reaction).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme (or UDP-GalNAc).

-

Incubate at 37°C for a predetermined time (e.g., 15, 30, 60 minutes). Time course experiments should be performed to ensure the reaction is in the linear range.

-

-

Stop the reaction:

-

Terminate the reaction by adding 5 µL of 1% TFA to the reaction mixture, bringing the final concentration to approximately 0.1%.

-

Alternatively, the reaction can be stopped by boiling at 98°C for 3 minutes.[3]

-

Centrifuge the terminated reaction mixture at high speed for 5 minutes to pellet any precipitate.

-

-

Prepare samples for HPLC analysis:

-

Transfer the supernatant to an HPLC vial for analysis.

-

HPLC Analysis

The goal of the HPLC analysis is to separate the more polar glycosylated peptide product from the more hydrophobic unglycosylated acceptor peptide.

Typical HPLC Parameters:

| Parameter | Value |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm or 280 nm |

| Injection Volume | 20-50 µL |

Example Gradient Program:

| Time (min) | % Mobile Phase B |

|---|---|

| 0 | 5 |

| 30 | 35 |

| 35 | 95 |

| 40 | 95 |

| 41 | 5 |

| 50 | 5 |

Note: This gradient is a starting point and should be optimized for the specific peptide substrate used. The glycosylated peptide will typically elute earlier than the unglycosylated peptide.

Quantitative Data Analysis

To accurately quantify the enzyme activity, a standard curve must be generated using a purified standard of the glycosylated peptide product.

1. Generation of a Standard Curve:

-

Prepare a stock solution of the purified glycosylated peptide of known concentration.

-

Make a series of dilutions to create standards with concentrations ranging from, for example, 1 µM to 100 µM.

-

Inject each standard onto the HPLC system using the same method as for the enzymatic reaction samples.

-

Integrate the peak area of the glycosylated peptide for each standard.

-

Plot the peak area versus the known concentration of the glycosylated peptide. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the peak area and 'x' is the concentration.

2. Calculation of Enzyme Activity:

-

Integrate the peak area of the glycosylated peptide product from the chromatogram of your enzymatic reaction.

-

Use the equation from the standard curve to calculate the concentration of the product formed in your reaction.

-

Concentration of Product (µM) = (Peak Area - y-intercept) / slope

-

-

Calculate the amount of product in moles:

-

Moles of Product = Concentration (mol/L) * Reaction Volume (L)

-

-

Calculate the initial velocity of the reaction (moles of product per unit time).

-

Velocity (mol/min) = Moles of Product / Incubation Time (min)

-

-

Calculate the specific activity of the enzyme.

-

Specific Activity (µmol/min/mg) = (Velocity (mol/min) / Amount of Enzyme (mg)) * 10^6

-

A typical specific activity for GalNAc-Ts is in the range of 10-100 µmol/h/mg of protein when both substrates are saturating.[3]

Experimental Workflow and Logical Relationships

The overall experimental workflow for the HPLC-based GalNAc-T assay is depicted below.

Caption: HPLC-based GalNAc-T Assay Workflow.

Data Presentation

Quantitative results from kinetic studies or inhibitor screening should be summarized in tables for clear comparison.

Table 1: Example Data for GalNAc-T Activity with Different Acceptor Peptides

| Acceptor Peptide | Km (µM) | Vmax (µmol/min/mg) | kcat/Km (M⁻¹s⁻¹) |

| Peptide A | 150 | 5.2 | 3.5 x 10⁴ |

| Peptide B | 250 | 4.8 | 1.9 x 10⁴ |

| Peptide C | 75 | 6.1 | 8.1 x 10⁴ |

Table 2: Example Data for Inhibitor Screening

| Inhibitor | Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| Inhibitor X | 10 | 85 | 2.5 |

| Inhibitor Y | 10 | 45 | 11.2 |

| Inhibitor Z | 10 | 15 | > 50 |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No product peak observed | Inactive enzyme | Verify enzyme activity with a positive control substrate. |

| Incorrect reaction conditions | Check pH of the buffer, concentrations of substrates and cofactors. | |

| Poor peak separation | Inappropriate HPLC gradient | Optimize the gradient slope and duration. |

| Column degradation | Use a new or thoroughly cleaned column. | |

| High background noise | Contaminated reagents | Use fresh, high-purity reagents and HPLC-grade solvents. |

| Non-linear reaction rate | Enzyme concentration too high | Reduce the amount of enzyme in the reaction. |

| Substrate depletion | Ensure substrate concentrations are not limiting during the assay time. |

References

- 1. mdpi.com [mdpi.com]

- 2. Emerging Paradigms for the Initiation of Mucin-type Protein O-Glycosylation by the Polypeptide GalNAc Transferase Family of Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Radiolabeled UDP-N-[1-14C]acetyl-D-galactosamine in Glycosyltransferase Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The initiation of mucin-type O-glycosylation is a fundamental biological process catalyzed by a large family of UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferases (pp-GalNAc-Ts). These enzymes transfer N-acetyl-D-galactosamine (GalNAc) from the donor substrate, UDP-GalNAc, to serine and threonine residues on polypeptide chains. This initial step is critical in the biosynthesis of a vast array of O-glycans that play pivotal roles in cell signaling, adhesion, and immune recognition.[1] Dysregulation of pp-GalNAc-T activity is implicated in various diseases, including cancer and cardiovascular disease, making these enzymes attractive targets for drug development.[1][2]

Radiolabeled UDP-N-[1-14C]acetyl-D-galactosamine serves as an invaluable tool for the sensitive and direct measurement of pp-GalNAc-T activity. Its use allows for precise quantification of enzyme kinetics, substrate specificity, and the screening of potential inhibitors. These application notes provide detailed protocols for utilizing radiolabeled UDP-GalNAc in glycosyltransferase assays, along with data presentation and visualizations to aid researchers in their studies.

Applications in Research and Drug Development

The use of radiolabeled UDP-N-[1-14C]acetyl-D-galactosamine in glycosyltransferase assays offers several key advantages for both basic research and therapeutic development:

-

Enzyme Kinetics and Substrate Specificity: The high sensitivity of radiolabeling allows for the accurate determination of kinetic parameters such as Km and Vmax for both the UDP-GalNAc donor and various peptide acceptors. This is crucial for understanding the catalytic mechanism and substrate preferences of different pp-GalNAc-T isoenzymes.

-

High-Throughput Screening for Inhibitors: Glycosyltransferase assays are adaptable for high-throughput screening of small molecule libraries to identify potential inhibitors.[3][4] Such inhibitors could serve as lead compounds for the development of novel therapeutics for diseases characterized by aberrant glycosylation.

-

Investigating Disease Mechanisms: By quantifying pp-GalNAc-T activity in healthy versus diseased tissues, researchers can gain insights into the role of O-glycosylation in pathology.

-

Validating Drug Targets: Glycosyltransferases are emerging as valid targets for drug discovery.[3] Assays utilizing radiolabeled substrates are a cornerstone in the validation of these targets and the characterization of drug candidates.

Data Presentation: Kinetic Parameters of Human pp-GalNAc-Transferases

The following tables summarize the kinetic constants for several human polypeptide N-acetylgalactosaminyltransferases (GalNAc-T1, -T2, and -T3) determined using UDP-[14C]GalNAc and various peptide acceptor substrates. This data is essential for comparing the substrate specificities and catalytic efficiencies of these enzymes.

Table 1: Apparent Km and Vmax values for UDP-[14C]GalNAc with various peptide acceptors.

| Enzyme | Peptide Acceptor | Km for UDP-[14C]GalNAc (µM) | Vmax (pmol/min/µg) |

| GalNAc-T1 | MUC1a (24-mer) | 12 | 100 |

| EA2 (13-mer) | 18 | 106 | |

| MUC2 (24-mer) | 12 | 102 | |

| GalNAc-T2 | MUC1a (24-mer) | 26 | 134 |

| EA2 (13-mer) | 48 | 210 | |

| MUC2 (24-mer) | 20 | 110 | |

| GalNAc-T3 | MUC1a (24-mer) | 13 | 12 |

| EA2 (13-mer) | 12 | 26 | |

| MUC2 (24-mer) | 13 | 12 |

Table 2: Apparent Km and Vmax values for various peptide acceptors.

| Enzyme | Peptide Acceptor | Km for Peptide (µM) | Vmax (pmol/min/µg) |

| GalNAc-T1 | MUC1a (24-mer) | 30 | 95 |

| EA2 (13-mer) | 200 | 106 | |

| MUC2 (24-mer) | 120 | 110 | |

| GalNAc-T2 | MUC1a (24-mer) | 120 | 145 |

| EA2 (13-mer) | 150 | 210 | |

| MUC2 (24-mer) | 110 | 110 | |

| GalNAc-T3 | MUC1a (24-mer) | 100 | 12 |

| EA2 (13-mer) | 170 | 26 | |

| MUC2 (24-mer) | 120 | 12 |

Data adapted from scientific literature. The specific activity can vary based on the peptide substrate and enzyme preparation. A typical specific activity range is 10–100 µmol/h/mg protein when both substrates are sufficient.[3]

Signaling Pathway and Experimental Workflow Visualizations